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Compound Name: GNE-886

Cat. No.: B607699 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of GNE-886, a potent and

selective chemical probe for the bromodomain of Cat Eye Syndrome Chromosome Region

Candidate 2 (CECR2). This document details the probe's biochemical and cellular activity, the

biological pathways involving CECR2, and the experimental protocols for its use.

Introduction to GNE-886 and its Target, CECR2
GNE-886 is a small molecule inhibitor designed to be a potent and selective chemical probe for

the bromodomain of CECR2.[1] Bromodomains are protein modules that recognize acetylated

lysine residues, playing a crucial role in the regulation of gene transcription.[1] CECR2 is a

bromodomain-containing transcription factor that forms a heterodimeric chromatin remodeling

complex known as CERF (CECR2-containing remodeling factor) with either SMARCA1/SNF2L

or SMARCA5/SNF2H.[1][2] This complex is involved in several critical cellular processes,

including the DNA damage response (DDR) and neurulation.[1] The development of selective

chemical probes like GNE-886 is essential for elucidating the specific biological functions of

CECR2 and its potential as a therapeutic target.[1]

Quantitative Data for GNE-886
The following tables summarize the key quantitative data for GNE-886, providing a clear

comparison of its biochemical potency, cellular activity, and selectivity.
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Table 1: Biochemical and Cellular Activity of GNE-886

Parameter Value Assay Type Reference

IC50 vs. CECR2 16 nM TR-FRET [1]

Cellular EC50 370 nM
Chromatin

Displacement
[1]

Kinetic Solubility 122 µM Nephelometry [3]

Table 2: Selectivity Profile of GNE-886 against Other Bromodomains

Bromodomain IC50 (µM)
Selectivity vs.
CECR2

Reference

BRD4 (BD1) >20 >1250-fold [1]

BRD4 (BD2) >20 >1250-fold [1]

BRD9 1.6 100-fold [4]

TAF1(2) >20 >1250-fold [1]

Signaling Pathways Involving CECR2
CECR2 is a key component of cellular signaling pathways that govern chromatin structure and

gene expression. The following diagrams illustrate the known signaling cascades involving

CECR2.

The CERF Chromatin Remodeling Complex
CECR2, through its interaction with SMARCA1 or SMARCA5, forms the CERF complex, which

utilizes the energy from ATP hydrolysis to remodel chromatin. This activity is crucial for

processes like DNA repair and transcription.
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Caption: Assembly and function of the CERF chromatin remodeling complex.

CECR2 in NF-κB Signaling
In the context of breast cancer metastasis, CECR2 has been shown to interact with the RELA

subunit of NF-κB. This interaction enhances chromatin accessibility at NF-κB target genes,

promoting their transcription and contributing to a pro-metastatic phenotype.[1][5]
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Caption: CECR2's role in augmenting NF-κB-mediated transcription.
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Experimental Protocols
Detailed methodologies for the key experiments used to characterize GNE-886 are provided

below.

Time-Resolved Fluorescence Resonance Energy
Transfer (TR-FRET) Assay
This biochemical assay is used to determine the in vitro potency (IC50) of GNE-886 against the

CECR2 bromodomain.

Materials:

His-tagged CECR2 bromodomain protein

Biotinylated histone H4 acetylated lysine peptide (e.g., Biotin-H4K16ac)

Europium-labeled anti-His antibody (Donor)

Streptavidin-conjugated fluorophore (e.g., APC or d2) (Acceptor)

GNE-886 or other test compounds

Assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20)

384-well low-volume black plates

TR-FRET compatible plate reader

Procedure:

Prepare serial dilutions of GNE-886 in DMSO, followed by a dilution in assay buffer to the

desired final concentrations.

Add a fixed concentration of His-tagged CECR2 protein to each well of the 384-well plate.

Add the diluted GNE-886 or DMSO (for control wells) to the wells containing the CECR2

protein and incubate for a pre-determined time (e.g., 30 minutes) at room temperature to
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allow for compound binding.

Prepare a detection mix containing the biotinylated histone peptide, the Europium-labeled

anti-His antibody, and the streptavidin-conjugated acceptor fluorophore in assay buffer.

Add the detection mix to all wells.

Incubate the plate for a specified time (e.g., 60 minutes) at room temperature, protected from

light, to allow for the binding of the assay components to reach equilibrium.

Read the plate on a TR-FRET plate reader, with excitation typically around 320-340 nm and

emission measured at two wavelengths (e.g., ~615 nm for the donor and ~665 nm for the

acceptor).

Calculate the TR-FRET ratio (Acceptor emission / Donor emission) for each well.

Plot the TR-FRET ratio against the log of the inhibitor concentration and fit the data to a four-

parameter logistic equation to determine the IC50 value.
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Caption: Workflow for the GNE-886 TR-FRET biochemical assay.

Cellular Chromatin Displacement Assay
This cell-based assay measures the ability of GNE-886 to engage CECR2 in a cellular context

and displace it from chromatin, providing a measure of its cellular potency (EC50).[1][3]

Materials:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 11 Tech Support

https://www.benchchem.com/product/b607699?utm_src=pdf-body-img
https://www.benchchem.com/product/b607699?utm_src=pdf-body
https://www.benchchem.com/product/b607699?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC9003667/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5512139/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b607699?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


U2OS cell line stably expressing a CECR2-ZsGreen fusion protein.

Cell culture medium and supplements.

GNE-886 or other test compounds.

Hoechst 33342 stain for nuclear counterstaining.

Phosphate-buffered saline (PBS).

Fixation solution (e.g., 4% paraformaldehyde in PBS).

High-content imaging system.

Procedure:

Seed the U2OS-CECR2-ZsGreen cells into 96- or 384-well imaging plates and allow them to

adhere overnight.

Prepare serial dilutions of GNE-886 in cell culture medium.

Treat the cells with the diluted GNE-886 or DMSO (for control wells) and incubate for a

specific duration (e.g., 2-4 hours) at 37°C in a CO2 incubator.

After incubation, add Hoechst 33342 to the wells to stain the nuclei.

Fix the cells with the fixation solution.

Wash the cells with PBS.

Acquire images of the cells using a high-content imaging system, capturing both the

ZsGreen and Hoechst channels.

Analyze the images using appropriate software. The displacement of CECR2-ZsGreen from

chromatin upon inhibitor binding leads to the formation of fluorescent puncta (dots) within the

nucleus.

Quantify the formation of these puncta as a function of compound concentration.
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Plot the quantified cellular response against the log of the inhibitor concentration and fit the

data to determine the EC50 value.
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Caption: Workflow for the GNE-886 cellular chromatin displacement assay.

Conclusion
GNE-886 is a valuable research tool for investigating the biological roles of the CECR2

bromodomain. Its high potency and selectivity, coupled with demonstrated cellular activity,

make it suitable for a range of in vitro studies aimed at dissecting the function of CECR2 in

health and disease. The data and protocols presented in this guide provide a solid foundation

for researchers to effectively utilize GNE-886 in their scientific investigations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. CECR2 Drives Breast Cancer Metastasis by Promoting NF-κB Signaling and
Macrophage-mediated Immune Suppression - PMC [pmc.ncbi.nlm.nih.gov]

2. CECR2, a protein involved in neurulation, forms a novel chromatin remodeling complex
with SNF2L - PubMed [pubmed.ncbi.nlm.nih.gov]

3. GNE-886: A Potent and Selective Inhibitor of the Cat Eye Syndrome Chromosome Region
Candidate 2 Bromodomain (CECR2) - PMC [pmc.ncbi.nlm.nih.gov]

4. CECR2 drives breast cancer metastasis by promoting NF-κB signaling and macrophage-
mediated immune suppression - PubMed [pubmed.ncbi.nlm.nih.gov]

5. researchgate.net [researchgate.net]

To cite this document: BenchChem. [GNE-886: A Technical Guide to a Chemical Probe for
CECR2]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b607699#gne-886-as-a-chemical-probe-for-cecr2]

Disclaimer & Data Validity:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 11 Tech Support

https://www.benchchem.com/product/b607699?utm_src=pdf-body-img
https://www.benchchem.com/product/b607699?utm_src=pdf-body
https://www.benchchem.com/product/b607699?utm_src=pdf-body
https://www.benchchem.com/product/b607699?utm_src=pdf-body
https://www.benchchem.com/product/b607699?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC9003667/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9003667/
https://pubmed.ncbi.nlm.nih.gov/15640247/
https://pubmed.ncbi.nlm.nih.gov/15640247/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5512139/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5512139/
https://pubmed.ncbi.nlm.nih.gov/35108062/
https://pubmed.ncbi.nlm.nih.gov/35108062/
https://www.researchgate.net/publication/358308906_CECR2_drives_breast_cancer_metastasis_by_promoting_NF-kB_signaling_and_macrophage-mediated_immune_suppression
https://www.benchchem.com/product/b607699#gne-886-as-a-chemical-probe-for-cecr2
https://www.benchchem.com/product/b607699#gne-886-as-a-chemical-probe-for-cecr2
https://www.benchchem.com/product/b607699#gne-886-as-a-chemical-probe-for-cecr2
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b607699?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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